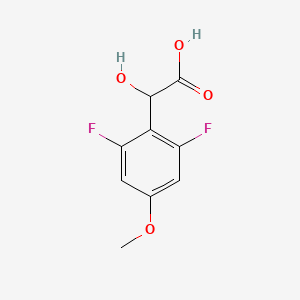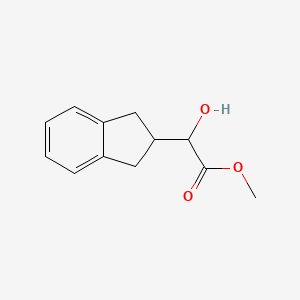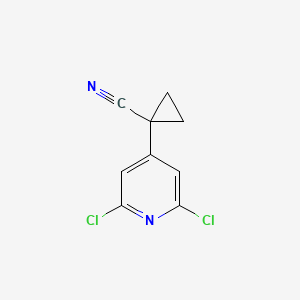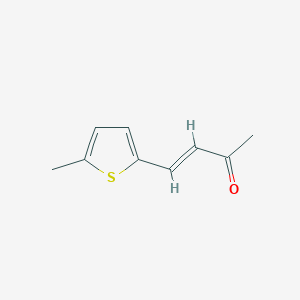
4-(5-Methylthiophen-2-yl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Methylthiophen-2-yl)but-3-en-2-one is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of a thiophene ring substituted with a methyl group and a butenone side chain. Thiophenes are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Méthodes De Préparation
The synthesis of 4-(5-Methylthiophen-2-yl)but-3-en-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methylthiophene with acetic anhydride under acidic conditions to form 2-acetyl-5-methylthiophene. This intermediate can then undergo a palladium-catalyzed cross-coupling reaction with an appropriate alkenyl halide to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Analyse Des Réactions Chimiques
4-(5-Methylthiophen-2-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl group to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Applications De Recherche Scientifique
4-(5-Methylthiophen-2-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-(5-Methylthiophen-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to participate in various biochemical interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .
Comparaison Avec Des Composés Similaires
4-(5-Methylthiophen-2-yl)but-3-en-2-one can be compared with other thiophene derivatives, such as:
2,5-Dimethylthiophene: Similar in structure but with two methyl groups on the thiophene ring.
2-Acetylthiophene: Contains an acetyl group instead of the butenone side chain.
Thiophene-2-carboxaldehyde: Features a formyl group on the thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C9H10OS |
|---|---|
Poids moléculaire |
166.24 g/mol |
Nom IUPAC |
(E)-4-(5-methylthiophen-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C9H10OS/c1-7(10)3-5-9-6-4-8(2)11-9/h3-6H,1-2H3/b5-3+ |
Clé InChI |
JFIKTYJLTAXRNJ-HWKANZROSA-N |
SMILES isomérique |
CC1=CC=C(S1)/C=C/C(=O)C |
SMILES canonique |
CC1=CC=C(S1)C=CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


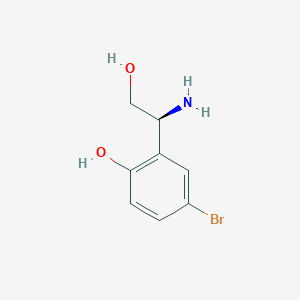
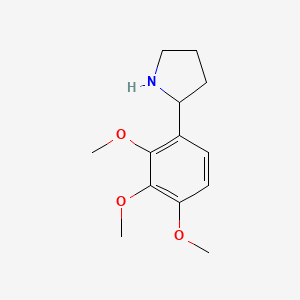


![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B13605576.png)
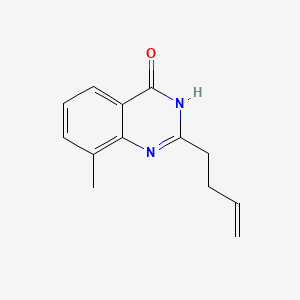
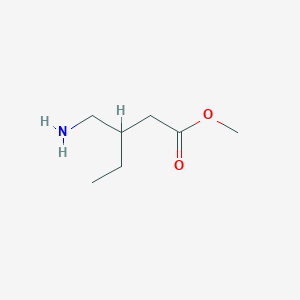
![[(1R,2R)-2-(2,6-difluorophenyl)cyclopropyl]methanamine](/img/structure/B13605598.png)
